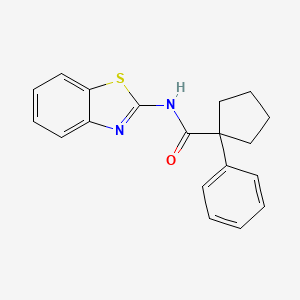
N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Übersicht
Beschreibung
Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The reactions are typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization.Molecular Structure Analysis
Benzothiazole is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide: has shown promising antibacterial properties. Research indicates that derivatives of benzothiazole exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These compounds have been tested for their minimum inhibitory concentration (MIC) values, demonstrating effective bactericidal activity .
Antifungal Applications
This compound also holds potential as an antifungal agent. Benzothiazole derivatives have been explored for their antifungal properties, showing efficacy against a range of fungal pathogens. The structural modifications of benzothiazole compounds can enhance their antifungal activity, making them suitable candidates for developing new antifungal drugs .
Anticancer Applications
In the field of oncology, N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide has been investigated for its anticancer properties. Benzothiazole derivatives are known to inhibit the growth of various cancer cell lines. They work by interfering with cell proliferation and inducing apoptosis in cancer cells, making them potential candidates for cancer therapy .
Antitubercular Applications
Recent studies have highlighted the potential of benzothiazole derivatives in treating tuberculosis. These compounds have shown inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The development of new benzothiazole-based anti-tubercular agents is a promising area of research, aiming to overcome resistance issues associated with current treatments .
Antioxidant Applications
Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide , have been studied for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress. Their antioxidant activity makes them valuable in developing therapeutic agents for diseases associated with oxidative damage .
Anti-inflammatory Applications
The anti-inflammatory potential of benzothiazole derivatives has been explored in various studies. These compounds can inhibit inflammatory mediators and reduce inflammation in different models. This makes them potential candidates for developing new anti-inflammatory drugs to treat conditions like arthritis and other inflammatory diseases .
Antidiabetic Applications
Research has also focused on the antidiabetic properties of benzothiazole derivatives. These compounds have shown potential in regulating blood glucose levels and improving insulin sensitivity. Their ability to modulate key enzymes involved in glucose metabolism makes them promising candidates for developing new antidiabetic therapies .
Neuroprotective Applications
Benzothiazole derivatives have been investigated for their neuroprotective effects. These compounds can protect neurons from damage and have potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Their ability to modulate neurotransmitter systems and reduce oxidative stress contributes to their neuroprotective properties .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with bacterial proteins or enzymes to inhibit their function
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, indicating they may influence multiple biochemical pathways
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be investigated to determine its bioavailability.
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c22-17(21-18-20-15-10-4-5-11-16(15)23-18)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXTVIOATRVAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227418 | |
| Record name | N-2-Benzothiazolyl-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide | |
CAS RN |
1024278-14-5 | |
| Record name | N-2-Benzothiazolyl-1-phenylcyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024278-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Benzothiazolyl-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(4-isopropylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B3074839.png)
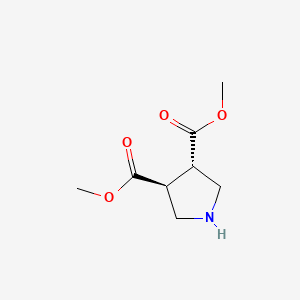

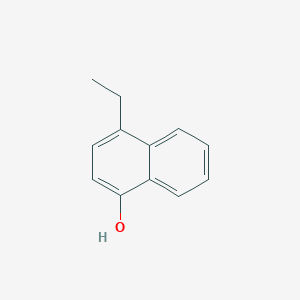

![N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B3074872.png)
![Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B3074876.png)

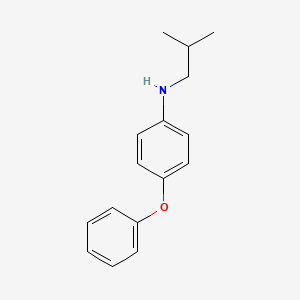
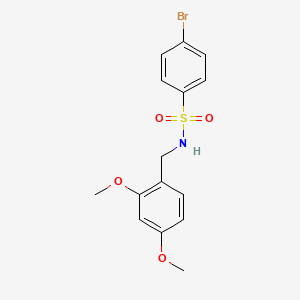
![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorobenzoyl)thiourea](/img/structure/B3074918.png)

![2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B3074935.png)